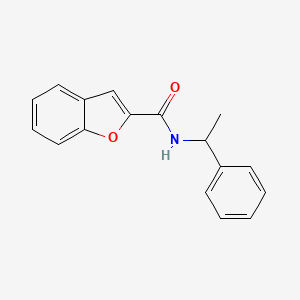

N-(1-phenylethyl)-1-benzofuran-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1-phenylethyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-12(13-7-3-2-4-8-13)18-17(19)16-11-14-9-5-6-10-15(14)20-16/h2-12H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKIXKQBHDVPAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804764 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies for N 1 Phenylethyl 1 Benzofuran 2 Carboxamide and Analogues

Strategies for Benzofuran-2-carboxylic Acid Precursors

The construction of the benzofuran-2-carboxylic acid core can be approached through various synthetic strategies, primarily involving the formation of the benzofuran (B130515) ring system followed by or concurrent with the introduction of the carboxylic acid functionality at the C-2 position.

The formation of the benzofuran nucleus is a critical step, and numerous cyclization strategies have been developed to achieve this. These methods often start from readily available phenolic precursors. A common approach involves the reaction of salicylaldehydes with α-haloesters, followed by cyclization. core.ac.uk

Another powerful set of methods for assembling the benzofuran scaffold includes:

Acid-catalyzed cyclizations : These reactions typically involve the dehydration of suitable precursors to form the furan (B31954) ring.

Carbonylative cyclizations via Sonogashira reactions : This approach couples o-alkynylphenols with a carbon monoxide source to directly form the benzofuran ring with a carbonyl group at the C-2 position. acs.org

Heck-type cyclizations : Intramolecular Heck reactions of appropriate vinyl or aryl halides can efficiently construct the benzofuran system. acs.org

Radical cyclizations : These methods utilize radical intermediates to forge the heterocyclic ring. acs.org

The choice of cyclization strategy often depends on the desired substitution pattern on the benzene (B151609) ring of the benzofuran core. acs.org

| Cyclization Strategy | General Precursors | Key Features |

|---|---|---|

| Acid-Catalyzed Cyclization | α-Aryloxy ketones | Dehydration reaction to form the furan ring. |

| Carbonylative Cyclization | o-Alkynylphenols | Incorporates a carbonyl group directly at C-2. |

| Heck-Type Cyclization | o-Vinylphenols with a leaving group | Palladium-catalyzed intramolecular reaction. |

| Radical Cyclization | Phenols with an appropriate radical acceptor | Formation of the heterocyclic ring via radical intermediates. |

Once the benzofuran scaffold is in place, the introduction of a carboxylic acid group at the C-2 position is a crucial step. This can be achieved through various functionalization techniques. One common method involves the hydrolysis of a pre-installed ester or nitrile group at the C-2 position. For instance, benzofuran-2-carboxylates can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions. nih.govsemanticscholar.org

Alternatively, direct carboxylation of the benzofuran ring at the C-2 position can be accomplished using strong bases like n-butyllithium followed by quenching with carbon dioxide. This approach takes advantage of the inherent acidity of the C-2 proton of the benzofuran ring.

Amidation Reactions for Carboxamide Linkage Formation

The final key step in the synthesis of N-(1-phenylethyl)-1-benzofuran-2-carboxamide is the formation of the amide bond between benzofuran-2-carboxylic acid and 1-phenylethylamine (B125046).

Standard peptide coupling reagents are widely used to facilitate the amidation reaction. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include:

Carbodiimides : Such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and reduce side reactions. nih.gov

Phosphonium salts : Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).

Uronium/Guanidinium salts : Such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). nih.govchemrxiv.org

A straightforward approach involves the conversion of benzofuran-2-carboxylic acid to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govsigmaaldrich.com The resulting benzofuran-2-carbonyl chloride can then be directly reacted with 1-phenylethylamine to form the desired amide. nih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction times and improving yields in the synthesis of carboxamides. nih.gov This technique can be particularly advantageous for high-throughput synthesis of compound libraries. The application of microwave irradiation can significantly reduce the time required for both the cyclization to form the benzofuran ring and the subsequent amidation reaction. nih.gov

| Amidation Method | Key Reagents | Advantages |

|---|---|---|

| Conventional Coupling | DCC, EDC, HBTU, HATU | Well-established, wide range of reagents available. |

| Acid Chloride Formation | SOCl₂, Oxalyl Chloride | Highly reactive intermediate, often leads to high yields. |

| Microwave-Assisted Synthesis | Standard coupling reagents under microwave irradiation | Rapid reaction times, potential for higher yields. nih.gov |

Enantioselective Synthesis of this compound

The synthesis of a specific enantiomer of this compound requires a strategy that introduces chirality in a controlled manner. This can be achieved either by using an enantiomerically pure starting material or through a resolution process.

The most direct approach to obtaining an enantiomerically pure product is to use a single enantiomer of 1-phenylethylamine, such as (R)-(+)-1-phenylethylamine or (S)-(-)-1-phenylethylamine, in the amidation reaction with benzofuran-2-carboxylic acid. Since the amidation reaction itself does not typically affect the stereocenter of the chiral amine, the chirality of the final product is determined by the chirality of the amine used. nih.gov

Alternatively, if a racemic mixture of 1-phenylethylamine is used, the resulting diastereomeric mixture of N-(1-phenylethyl)-1-benzofuran-2-carboxamides can be separated by chiral chromatography. However, this is often less efficient than using an enantiopure starting material.

Another strategy involves the classical resolution of racemic benzofuran-2-carboxylic acid using a chiral resolving agent, which could be an enantiomerically pure amine. nih.govlibretexts.org The resulting diastereomeric salts can then be separated by crystallization, followed by liberation of the enantiomerically pure carboxylic acid. libretexts.org This enantiopure acid can then be coupled with 1-phenylethylamine. However, for the synthesis of the target compound, the direct use of a chiral amine is the more common and efficient method. nih.gov It is crucial to employ mild reaction conditions during the coupling step to prevent any potential racemization of the chiral amine. nih.gov

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a powerful strategy to induce stereoselectivity in a reaction. In the context of this compound synthesis, a chiral auxiliary can be temporarily attached to either the benzofuran-2-carboxylic acid or the phenylethylamine precursor to direct the formation of the desired stereoisomer.

One notable approach involves the use of 8-aminoquinoline (B160924) as an auxiliary. While primarily employed as a directing group in C-H activation reactions, the use of a chiral version of this auxiliary can, in principle, introduce enantioselectivity in subsequent transformations of the benzofuran-2-carboxamide (B1298429) scaffold. For instance, after the formation of an N-(8-quinolyl)-1-benzofuran-2-carboxamide, subsequent palladium-catalyzed C-H arylation at the C3 position can be influenced by a chiral ligand on the palladium or a chiral auxiliary, leading to diastereomeric products that can be separated. Following the desired modification, the auxiliary can be cleaved and replaced with 1-phenylethylamine. This multi-step strategy allows for the construction of complex and stereochemically defined benzofuran-2-carboxamide derivatives.

Asymmetric Catalysis in Amidation Reactions

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the synthesis of this compound, a chiral catalyst can be employed to directly couple 1-benzofuran-2-carboxylic acid with racemic or prochiral precursors of 1-phenylethylamine in an enantioselective manner.

While specific examples of asymmetric catalytic amidation for the direct synthesis of this compound are not extensively documented in publicly available literature, the broader field of catalytic asymmetric amidation provides potential pathways. For instance, chiral Lewis acids or organocatalysts could be explored to activate the carboxylic acid or the amine, facilitating a stereoselective coupling. Research in the catalytic asymmetric amination of carboxylic acids using isothiourea-based catalysts has shown high enantioselectivity for the synthesis of α-amino acid derivatives, suggesting a potential avenue for adaptation to the synthesis of the target compound.

Stereoselective Resolution Techniques for N-(1-phenylethyl) Moiety

A common and practical approach to obtaining enantiomerically pure this compound is through the resolution of racemic 1-phenylethylamine, followed by amidation with 1-benzofuran-2-carboxylic acid.

Classical Resolution: This method involves the use of a chiral resolving agent, such as tartaric acid, to form diastereomeric salts with the racemic amine. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the desired enantiomer of 1-phenylethylamine can be liberated by treatment with a base and then coupled with 1-benzofuran-2-carboxylic acid.

Dynamic Kinetic Resolution (DKR): A more advanced and efficient method is dynamic kinetic resolution. This technique combines the kinetic resolution of the racemic amine with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure amide. In a typical chemoenzymatic DKR of (±)-1-phenylethylamine, an enzyme, such as Candida antarctica lipase (B570770) B (CALB), selectively acylates one enantiomer of the amine. Simultaneously, a metal catalyst, often a ruthenium complex, racemizes the remaining unreacted amine enantiomer. This allows for the continuous conversion of the racemic starting material into a single enantiomer of the acylated product. beilstein-journals.orgnih.govd-nb.info

The following table summarizes a study on the dynamic kinetic resolution of (±)-1-phenylethylamine, which is a key precursor for the target compound.

| Catalyst System | Acyl Donor | Scale | Yield of (R)-amide | Enantiomeric Excess (ee) |

| CALB and Ru-complex | Isopropyl acetate | Lab scale | 64% | 97% |

| CALB and Ru-complex | Methyl methoxyacetate | 10 mmol | 90% | 97% |

| CALB and Ru-complex | Methyl methoxyacetate | 45 mmol | 83% | 98% |

Data sourced from a study on the development of dynamic kinetic resolution on a large scale for (±)-1-phenylethylamine. beilstein-journals.orgnih.govd-nb.info

Palladium-Catalyzed C-H Arylation Strategies for Benzofuran Substitution

Palladium-catalyzed C-H arylation has emerged as a powerful tool for the direct functionalization of the benzofuran core, allowing for the introduction of various substituents without the need for pre-functionalized starting materials. This strategy is particularly useful for creating analogues of this compound with diverse substitution patterns on the benzofuran ring system.

These reactions typically involve the use of a palladium catalyst, such as palladium(II) acetate, in the presence of an oxidant and often a directing group attached to the benzofuran. The directing group, for example, an 8-aminoquinoline amide, positions the palladium catalyst in proximity to a specific C-H bond, enabling its selective activation and subsequent arylation with an aryl halide or another aryl source. This method has been successfully applied to the C3 position of the benzofuran scaffold in benzofuran-2-carboxamide derivatives.

The table below presents a selection of conditions and outcomes for the palladium-catalyzed C-H arylation of a benzofuran-2-carboxamide precursor.

| Palladium Catalyst | Ligand/Additive | Arylating Agent | Position of Arylation | Yield |

| Pd(OAc)₂ | Pivalic Acid | Aryl Bromides | C2 | Good to Excellent |

| Pd(OAc)₂ | None | Aryl Iodides | C2 | Moderate to Good |

| Pd(PCy₃)₂ | None | Aryl Chlorides | C2 | Good |

Development of Green Chemistry Principles in Synthetic Routes

The application of green chemistry principles to the synthesis of this compound and its analogues is crucial for developing sustainable and environmentally friendly processes. Key areas of focus include the use of safer solvents, energy efficiency, and atom economy.

Solvent Selection: The choice of solvent has a significant impact on the environmental footprint of a synthesis. Efforts are being made to replace hazardous solvents with greener alternatives. For instance, in the context of benzofuran synthesis, solvents like water, ethanol, and ionic liquids have been explored. Microwave-assisted synthesis in solvent-free conditions or in benign solvents is also a promising green approach.

Energy Efficiency: Microwave irradiation has been shown to be an energy-efficient method for accelerating organic reactions, often leading to shorter reaction times and higher yields compared to conventional heating. The use of microwave-assisted Perkin rearrangement and Finkelstein halogen-exchange reactions in the synthesis of benzofuran-2-carboxamide derivatives exemplifies this principle.

Atom Economy: Catalytic reactions, by their nature, are more atom-economical than stoichiometric processes. The use of palladium-catalyzed C-H activation and dynamic kinetic resolution are excellent examples of atom-efficient methods. DKR, in particular, maximizes the conversion of a racemic starting material to the desired product, minimizing waste. Furthermore, the development of direct catalytic amidation methods that avoid the use of stoichiometric activating agents and produce water as the only byproduct is a primary goal in green amide synthesis. mdpi.com

Advanced Structural Elucidation and Conformational Analysis of N 1 Phenylethyl 1 Benzofuran 2 Carboxamide

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like N-(1-phenylethyl)-1-benzofuran-2-carboxamide. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide comprehensive information about the chemical environment of each proton and carbon atom, their connectivity, and spatial relationships, which are crucial for stereochemical and conformational assignments. uni-saarland.de

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

¹H and ¹³C NMR Spectroscopy: The 1D ¹H NMR spectrum would reveal the chemical shifts, integration, and multiplicity of all protons in the molecule. For instance, the amide proton (N-H) would likely appear as a doublet in the downfield region. mdpi.com The aromatic protons of the benzofuran (B130515) and phenylethyl moieties would resonate in the aromatic region, with their specific chemical shifts and coupling constants providing information about their substitution patterns. chemicalbook.comresearchgate.net The methine (CH) and methyl (CH₃) protons of the phenylethyl group would appear in the aliphatic region. mdpi.com The ¹³C NMR spectrum would show distinct signals for each carbon atom, with the carbonyl carbon of the amide appearing at a characteristic downfield chemical shift. chemicalbook.comspectrabase.com

2D NMR Spectroscopy: To definitively assign these signals and elucidate the molecular structure, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings within the same spin system, for example, confirming the connectivity between the methine and methyl protons of the phenylethyl group and the coupling relationships between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals based on their attached protons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu For this compound, HMBC would be critical in establishing the connectivity between the benzofuran ring, the carbonyl group, and the N-(1-phenylethyl) moiety. For example, a correlation between the amide proton and the carbonyl carbon would confirm the amide linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is vital for conformational analysis. mdpi.com For instance, NOE correlations between the protons of the phenylethyl group and the benzofuran ring would indicate their relative orientation in the preferred conformation of the molecule. nih.gov

Illustrative ¹H and ¹³C NMR Data for a Benzofuran-2-Carboxamide (B1298429) Moiety

| Atom | ¹H Chemical Shift (ppm, illustrative) | ¹³C Chemical Shift (ppm, illustrative) | Key HMBC Correlations (illustrative) |

| C=O | - | ~160-165 | N-H, H-3 (benzofuran) |

| C-2 | - | ~145-150 | H-3, N-H |

| C-3 | ~7.0-7.5 (s) | ~110-115 | C=O, C-3a, C-7a |

| C-3a | - | ~125-130 | H-3, H-4 |

| C-4 | ~7.5-7.8 (d) | ~120-125 | C-3a, C-5, C-7a |

| C-5 | ~7.2-7.5 (t) | ~122-128 | C-4, C-6, C-7 |

| C-6 | ~7.2-7.5 (t) | ~122-128 | C-5, C-7 |

| C-7 | ~7.5-7.8 (d) | ~110-115 | C-5, C-3a, C-7a |

| C-7a | - | ~150-155 | H-3, H-7 |

Note: The actual chemical shifts will vary depending on the solvent and the specific electronic environment.

Dynamic NMR for Conformational Exchange

The amide bond in this compound has a partial double bond character, which can lead to restricted rotation and the existence of different conformers (rotamers) in solution. This dynamic process can be studied using variable-temperature NMR experiments. At low temperatures, the rotation around the amide bond might be slow enough on the NMR timescale to observe separate signals for the different conformers. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal at the coalescence temperature. By analyzing the line shapes at different temperatures, the energy barrier for this rotational process can be calculated, providing valuable insight into the conformational dynamics of the molecule. libretexts.org

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. mdpi.commdpi.com This allows for the unambiguous determination of its molecular formula (C₁₇H₁₅NO₂). Comparing the experimentally measured exact mass with the calculated mass for the proposed formula provides strong evidence for the compound's identity.

Expected HRMS Data

| Ion | Calculated m/z |

| [M+H]⁺ | 266.1176 |

| [M+Na]⁺ | 288.0995 |

| [M-H]⁻ | 264.1030 |

Data based on the molecular formula C₁₇H₁₅NO₂. uni.lu

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions provide detailed structural information. nih.gov For this compound, several characteristic fragmentation pathways can be predicted:

Alpha-cleavage: Cleavage of the bond between the methine carbon and the phenyl group of the phenylethyl moiety would be a likely fragmentation pathway. libretexts.org

Amide bond cleavage: Fragmentation of the amide bond could occur, leading to the formation of a benzofuran-2-carbonyl cation or an N-(1-phenylethyl)amine fragment.

Benzofuran ring fragmentation: The benzofuran ring itself can undergo characteristic fragmentation, often involving the loss of CO. nih.gov

By analyzing the masses of these fragment ions, the connectivity of the different structural units within the molecule can be confirmed.

Predicted Key Fragment Ions in MS/MS

| m/z (illustrative) | Identity of Fragment |

| 145 | [Benzofuran-2-carbonyl]⁺ |

| 121 | [1-phenylethylamine]⁺ |

| 105 | [Phenylethyl]⁺ |

| 117 | [Benzofuran]⁺ (after loss of CO from carbonyl fragment) |

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Studies

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. vscht.cz For this compound, the IR spectrum would show characteristic absorption bands for the amide and aromatic functionalities.

The key vibrational modes expected are:

N-H stretch: A sharp absorption band around 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide. mdpi.com

C=O stretch: A strong absorption band in the region of 1630-1680 cm⁻¹ due to the stretching vibration of the carbonyl group in the amide (Amide I band). mdpi.com

N-H bend: An absorption band around 1510-1570 cm⁻¹ (Amide II band), which arises from a combination of N-H bending and C-N stretching vibrations.

Aromatic C-H stretch: Absorption bands above 3000 cm⁻¹ characteristic of C-H stretching in the aromatic rings. researchgate.net

Aromatic C=C stretch: Several bands in the 1450-1600 cm⁻¹ region corresponding to the C=C stretching vibrations within the aromatic rings.

C-O stretch: An absorption band for the ether linkage in the benzofuran ring, typically found in the 1000-1300 cm⁻¹ region.

Furthermore, the position and shape of the N-H and C=O stretching bands can provide information about hydrogen bonding. In the solid state or in concentrated solutions, intermolecular hydrogen bonding between the N-H group of one molecule and the C=O group of another can lead to a broadening and a shift to lower wavenumbers of these absorption bands compared to their positions in a dilute solution in a non-polar solvent.

Summary of Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide (N-H) | Stretch | 3300 - 3500 |

| Amide (C=O) | Stretch (Amide I) | 1630 - 1680 |

| Amide (N-H) | Bend (Amide II) | 1510 - 1570 |

| Aromatic (C-H) | Stretch | > 3000 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Ether (C-O) | Stretch | 1000 - 1300 |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise solid-state structure of a crystalline compound. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, revealing the molecule's preferred conformation in the crystalline lattice. Furthermore, it provides invaluable information about the packing of molecules and the nature of non-covalent intermolecular interactions that stabilize the crystal structure, such as hydrogen bonds and π-π stacking. cam.ac.uk

While a specific crystal structure for this compound is not publicly available in crystallographic databases, analysis of closely related structures, such as other benzofuran derivatives and N-substituted amides, allows for a detailed prediction of its likely solid-state characteristics. nih.govresearchgate.netdergi-fytronix.com For instance, the crystal structure of 1-benzofuran-2-carboxylic acid has been resolved, providing data on the benzofuran moiety itself. researchgate.net Similarly, the detailed crystallographic analysis of N-[(1S)-1-phenylethyl]benzamide reveals how the chiral N-(1-phenylethyl) group influences molecular conformation and packing. nih.gov

It is expected that this compound would crystallize in a chiral space group, such as P2₁, due to its enantiopure nature. nih.gov The core structural feature would be the amide linkage, which dictates the primary intermolecular interaction. The amide N-H group would act as a hydrogen bond donor, while the carbonyl oxygen (C=O) would serve as an acceptor. This interaction typically leads to the formation of infinite chains or dimeric motifs, which are common for amide derivatives. nih.gov

The expected crystallographic data, based on analogous compounds, is summarized in the illustrative table below.

| Crystallographic Parameter | Expected/Illustrative Value |

|---|---|

| Chemical Formula | C₁₇H₁₅NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions (a, b, c) | a ≈ 10 Å, b ≈ 6 Å, c ≈ 12 Å |

| Unit Cell Angles (α, β, γ) | α = 90°, β ≈ 105°, γ = 90° |

| Molecules per Unit Cell (Z) | 2 |

| Primary Intermolecular Interaction | N-H···O=C Hydrogen Bond |

| Hydrogen Bond Geometry (D-H···A) | N-H···O distance ≈ 2.9 Å, Angle ≈ 170° |

| Secondary Interactions | C-H···π interactions, π-π stacking |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination

For chiral molecules, determining the absolute configuration (AC)—the specific spatial arrangement of atoms that distinguishes R and S enantiomers—is critical. While X-ray crystallography can determine AC if a suitable crystal is obtained, chiroptical spectroscopy offers a powerful alternative, particularly for samples in solution. researchgate.netcas.cz Electronic Circular Dichroism (ECD), a form of chiroptical spectroscopy, measures the differential absorption of left and right circularly polarized light by a chiral molecule, yielding a unique spectrum for each enantiomer. cas.cz

The modern approach to AC determination involves a synergistic combination of experimental ECD measurements and quantum chemical calculations. researchgate.netcam.ac.uk The process is as follows:

Conformational Search: A thorough computational search is performed to identify all low-energy conformers of the molecule for both the R and S configurations.

Spectrum Calculation: For each stable conformer, the ECD spectrum is calculated using theoretical methods such as Time-Dependent Density Functional Theory (TD-DFT).

Boltzmann Averaging: The calculated spectra of all conformers for a given enantiomer (e.g., the S-enantiomer) are averaged, weighted by their predicted relative populations based on Boltzmann statistics. researchgate.net

Comparison: The resulting theoretical ECD spectrum is compared to the experimentally measured spectrum. A match between the experimental spectrum and the calculated spectrum for the S-enantiomer, for example, allows for the unambiguous assignment of the S absolute configuration to the sample.

For this compound, the chromophores—the benzofuran and phenyl rings—would give rise to characteristic electronic transitions in the UV-Vis region, resulting in a distinct ECD spectrum. A hypothetical comparison between experimental and calculated data for the (S)-enantiomer is presented below to illustrate the method.

| Experimental Data | Calculated Data for (S)-enantiomer | ||

|---|---|---|---|

| Wavelength (λmax, nm) | Molar Ellipticity (Δε) | Wavelength (λmax, nm) | Rotatory Strength (R) |

| 310 | +12.5 | 308 | +15.2 |

| 285 | -8.2 | 283 | -9.1 |

| 250 | +20.1 | 248 | +22.5 |

| 225 | -15.7 | 224 | -16.8 |

The excellent agreement in both the sign (positive or negative) and wavelength of the Cotton effects in the table would provide strong evidence that the compound under investigation has the (S)-absolute configuration. This combined experimental and computational approach has become a reliable and routine method for the structural elucidation of chiral molecules in pharmaceutical and chemical research. cas.cz

Computational and Theoretical Investigations on N 1 Phenylethyl 1 Benzofuran 2 Carboxamide

Quantum Chemical Calculations (Density Functional Theory, ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and reactivity of molecules. physchemres.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, offering a detailed picture of its chemical nature.

Molecular Orbital Analysis and Electrostatic Potential Maps

A fundamental aspect of quantum chemical analysis involves the examination of molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these frontier orbitals are crucial in predicting a molecule's reactivity. For N-(1-phenylethyl)-1-benzofuran-2-carboxamide, the HOMO would likely be localized on the electron-rich benzofuran (B130515) and phenyl rings, indicating these regions as potential sites for electrophilic attack. Conversely, the LUMO would be expected to be distributed over the carboxamide linkage and the aromatic systems, highlighting potential sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution on the molecular surface. For this compound, an ESP map would reveal electronegative regions, depicted in red, around the oxygen and nitrogen atoms of the carboxamide group, indicating their propensity to act as hydrogen bond acceptors. Electroneutral or slightly electropositive regions, shown in green and blue, would be expected on the carbon atoms of the aromatic rings.

Table 1: Illustrative Data from Quantum Chemical Calculations for this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, related to the ionization potential. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy unoccupied orbital, related to electron affinity. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: The values presented in this table are hypothetical and serve to illustrate the type of data generated from quantum chemical calculations.

Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic parameters, which can be invaluable for the characterization of this compound. Theoretical predictions of Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra can aid in the interpretation of experimental data. For instance, the calculated vibrational frequencies in the IR spectrum would correspond to the stretching and bending modes of specific functional groups, such as the C=O and N-H stretches of the amide linkage. Similarly, calculated ¹H and ¹³C NMR chemical shifts can help in the assignment of signals in experimentally obtained spectra. mdpi.com

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and interactions with the surrounding environment. utupub.fi These simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the potential energy surface.

Analysis of Rotational Barriers and Flexibility

The this compound molecule possesses several rotatable bonds, leading to a complex conformational landscape. MD simulations can be employed to explore the different accessible conformations and to calculate the energy barriers associated with the rotation around key single bonds, such as the bond connecting the phenylethyl group to the amide nitrogen. nih.gov Understanding the preferred conformations and the flexibility of the molecule is crucial for predicting its binding mode to a biological target. The dihedral angles between the benzofuran ring, the amide plane, and the phenyl ring would be key parameters to monitor during a simulation.

Interaction with Solvent Molecules

The behavior of a molecule in a biological system is heavily influenced by its interactions with the surrounding solvent, typically water. MD simulations explicitly model solvent molecules, allowing for a detailed analysis of solvation effects. frontiersin.org For this compound, simulations in a water box would reveal the formation of hydrogen bonds between the amide group and water molecules, as well as the hydrophobic interactions of the aromatic rings. The radial distribution function can be calculated to quantify the probability of finding solvent molecules at a certain distance from specific atoms in the solute.

Molecular Docking Studies with Relevant Biological Macromolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound, molecular docking studies would be instrumental in identifying potential biological targets and in elucidating the key interactions that stabilize the ligand-protein complex. Based on the structural motifs present in the molecule, potential targets could include enzymes such as kinases or receptors involved in cellular signaling pathways. researchgate.netorientjchem.org

The docking process involves placing the flexible ligand into the binding site of a rigid or flexible receptor and scoring the different poses based on a scoring function that estimates the binding affinity. A successful docking study would reveal the specific amino acid residues in the binding pocket that interact with the ligand through hydrogen bonds, hydrophobic interactions, or pi-pi stacking. For example, the amide group of this compound could form hydrogen bonds with polar residues in the active site, while the benzofuran and phenyl rings could engage in hydrophobic and aromatic interactions. nih.govresearchgate.net

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Hypothetical Value/Description | Significance |

| Binding Affinity | -8.5 kcal/mol | A more negative value indicates a stronger predicted binding affinity. |

| Key Interacting Residues | Arg12, Phe88, Leu102 | Identifies the specific amino acids in the protein's binding site that are crucial for ligand recognition. |

| Hydrogen Bonds | N-H...O=C (backbone of Leu102) | Specific hydrogen bonding interactions that anchor the ligand in the binding pocket. |

| Hydrophobic Interactions | Benzofuran ring with Phe88 | Non-polar interactions that contribute significantly to the overall binding energy. |

Note: The data in this table are for illustrative purposes and represent the type of information that would be generated from a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal computational tools in modern drug discovery and chemical research. libretexts.orgresearchgate.net These methods aim to establish a mathematical correlation between the structural or physicochemical properties of a set of compounds and their biological activity (QSAR) or other properties like lipophilicity (QSPR). libretexts.orgresearchgate.net For a molecule like this compound, which belongs to the biologically significant benzofuran class of compounds, these models can predict its potential therapeutic activities or physicochemical behaviors without the immediate need for synthesis and experimental testing. researchgate.netderpharmachemica.com

The fundamental principle is that the variations in the biological activity or properties of compounds within a series are dependent on the changes in their molecular structure. mdpi.com By quantifying these structural changes through molecular descriptors, statistical models can be constructed to forecast the activity of novel, untested compounds. libretexts.orgderpharmachemica.com This predictive capability is invaluable for prioritizing lead candidates, optimizing molecular structures for enhanced activity, and minimizing resource expenditure in the early phases of drug development.

QSAR/QSPR analyses for benzofuran derivatives have been successfully applied to predict various biological activities, including vasodilation, histamine (B1213489) H3 receptor antagonism, and enzyme inhibition. derpharmachemica.commdpi.comresearchgate.net These studies provide a framework for how similar models could be developed for this compound to explore its pharmacological potential.

Development of 2D and 3D QSAR Models

The development of predictive models for this compound can be approached through two primary methodologies: 2D-QSAR and 3D-QSAR.

2D-QSAR models establish a relationship between biological activity and 2D molecular descriptors. mdpi.com These descriptors are calculated from the two-dimensional representation of the molecule and include physicochemical, electronic, and topological properties. nih.gov For benzofuran-based compounds, 2D-QSAR models have been effectively generated using statistical methods like Multiple Linear Regression (MLR). nih.govnih.gov MLR attempts to model the relationship between two or more explanatory variables (descriptors) and a response variable (biological activity) by fitting a linear equation to the observed data. nih.gov Such models have proven reliable in predicting the activity of new benzofuran analogs. mdpi.comnih.gov

3D-QSAR models , on the other hand, utilize the three-dimensional structural information of the molecules. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to correlate the 3D steric and electrostatic fields of a series of compounds with their biological activities. frontiersin.org These methods require the alignment of the molecular structures, and the resulting contour maps provide intuitive visual guidance on which regions of the molecule can be modified to improve activity. frontiersin.orgnih.gov For instance, a 3D-QSAR study on dibenzofuran (B1670420) derivatives identified key pharmacophoric features—such as aromatic rings, hydrophobic groups, and hydrogen bond acceptors—that are crucial for their inhibitory activity. nih.gov Similar approaches could elucidate the specific structural requirements for the biological targets of this compound.

Descriptor Generation and Statistical Validation

The robustness and predictive power of any QSAR/QSPR model are critically dependent on two factors: the choice of relevant molecular descriptors and rigorous statistical validation. derpharmachemica.com

Descriptor Generation

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. For benzofuran derivatives, a wide range of descriptors have been employed in QSAR studies, categorized as follows:

Physicochemical Descriptors : These describe properties like lipophilicity (log P), molar refractivity (MR), molecular weight (MW), density, and surface tension. nih.gov They are crucial for modeling how a compound might behave in a biological system.

Topological Descriptors : Also known as 2D descriptors, these are derived from the 2D graph representation of a molecule. They describe attributes like molecular size, shape, and branching. derpharmachemica.commdpi.com

Electronic Descriptors : These quantify the electronic properties of the molecule, such as dipole moment and the distribution of electron density, which are vital for molecular interactions.

| Descriptor Type | Examples | Significance in QSAR/QSPR |

|---|---|---|

| Physicochemical | log P (Partition Coefficient), Molar Refractivity (MR), Molecular Weight (MW) | Relates to hydrophobicity, molecular bulk, and transport properties. nih.gov |

| Topological | Connectivity Indices, Shape Indices | Describes molecular size, branching, and overall shape from a 2D perspective. derpharmachemica.com |

| Electronic | Dipole Moment, Polar Surface Area (PSA) | Governs electrostatic interactions and hydrogen bonding potential. |

| 3D Descriptors | Steric and Electrostatic Fields (CoMFA/CoMSIA) | Represents the 3D shape and electronic character of the molecule, crucial for receptor binding. frontiersin.org |

Statistical Validation

Once a model is built, it must be thoroughly validated to ensure it is statistically significant and has strong predictive power. derpharmachemica.com Validation is performed using several statistical metrics:

Coefficient of Determination (R²) : This value indicates the proportion of the variance in the dependent variable (activity) that is predictable from the independent variables (descriptors). A value closer to 1.0 suggests a better fit for the training data. derpharmachemica.com

Cross-validated R² (q² or R²cv) : This is a more robust metric obtained through internal validation techniques like leave-one-out (LOO). It assesses the model's ability to predict the activity of compounds that were not used in its development. A high q² value (typically > 0.5) indicates good internal predictivity. derpharmachemica.comnih.gov

Predictive R² (pred_r²) : This metric is derived from external validation, where the model is used to predict the activity of an external test set of compounds not included in the model generation process at all. It is considered the most stringent test of a model's predictive capability. derpharmachemica.com

In a study on benzofuran-based vasodilators, a statistically significant 2D-QSAR model was developed with an R² of 0.816 and a cross-validated q² (R²cvOO) of 0.731, indicating a robust and predictive model. mdpi.comnih.gov

| Statistical Parameter | Symbol | Description | Typical Value for a Good Model |

|---|---|---|---|

| Coefficient of Determination | R² | Measures the goodness-of-fit of the model to the training data. derpharmachemica.com | > 0.6 |

| Cross-validated Coefficient | q² (or R²cv) | Measures the internal predictive ability of the model. derpharmachemica.comnih.gov | > 0.5 |

| Predictive R² (External Validation) | pred_r² | Measures the model's ability to predict new, external data. derpharmachemica.com | > 0.6 |

| F-test Value | F | Indicates the statistical significance of the model. mdpi.com | High value |

| Standard Deviation of Regression | s² | Measures the deviation of predicted values from observed values. mdpi.com | Low value |

Structure Activity Relationship Sar Studies of N 1 Phenylethyl 1 Benzofuran 2 Carboxamide Derivatives

Impact of Benzofuran (B130515) Ring Substitution on Biological Activity

The benzofuran ring is a versatile scaffold, and substitutions on its benzene (B151609) portion can significantly modulate the biological profile of the entire molecule. nih.gov Studies on related benzofuran-2-carboxamides have demonstrated that the type and position of substituents are critical determinants of activity.

Electron-withdrawing groups, such as halogens, have been shown to be beneficial. For instance, a series of 5-chlorobenzofuran-2-carboxamides were investigated as potential apoptotic antitumor agents. nih.gov The presence of chlorine at the C-5 position appears to be a key feature for this activity. In a different context, a study on N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as sigma receptor ligands explored the impact of methoxy (B1213986) groups. A derivative with two methoxy substituents at the C-5 and C-6 positions of the benzofuran ring was found to be more selective for the sigma-1 receptor over the sigma-2 receptor. nih.gov

The position of substitution is equally important. General SAR reviews on benzofuran derivatives suggest that substitutions at positions C-4, C-5, and C-6 with halogens, nitro, or hydroxyl groups are often essential for antibacterial activity. rsc.org Furthermore, modifications at the C-7 position have also been explored. For example, the synthesis of 7-methoxy substituted benzofuran-2-carboxamides has been undertaken to evaluate their neuroprotective and antioxidant effects. rsc.org

These findings collectively indicate that the electronic properties, steric bulk, and hydrogen-bonding capacity of substituents on the benzofuran ring can fine-tune the molecule's interaction with its biological target.

Table 1: Effect of Benzofuran Ring Substitution on Biological Activity

| Substitution Position | Substituent | Resulting Biological Activity |

|---|---|---|

| C-5 | Chloro (-Cl) | Enhanced antiproliferative activity. nih.gov |

| C-5, C-6 | Methoxy (-OCH₃) | Increased selectivity for sigma-1 receptor. nih.gov |

| C-7 | Methoxy (-OCH₃) | Investigated for neuroprotective effects. rsc.org |

Role of N-(1-phenylethyl) Moiety Stereochemistry on Target Recognition and Efficacy

The N-(1-phenylethyl) group introduces a chiral center into the molecule, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-N-(1-phenylethyl) and (S)-N-(1-phenylethyl). This stereochemistry is often a critical factor in drug-receptor interactions, as biological targets like enzymes and receptors are themselves chiral. omicsonline.org

While direct SAR studies comparing the enantiomers of N-(1-phenylethyl)-1-benzofuran-2-carboxamide are not extensively documented in publicly available literature, the profound importance of this chiral center can be inferred from studies on closely related analogues. For example, in the potent opioid analgesic ohmefentanyl, which contains a N-[1-(2-hydroxy-2-phenylethyl)...] substructure, the stereochemistry at the carbon analogous to the chiral center in the 1-phenylethyl moiety results in extreme differences in activity. nih.govnih.gov Research showed that the (S) configuration at this position was beneficial for analgesic potency and mu-opioid receptor affinity. nih.gov One enantiomer was found to be thousands of times more potent than morphine, while its mirror image was among the least potent isomers. nih.govnih.gov

The specific three-dimensional arrangement of the phenyl group and the methyl group relative to the rest of the molecule, dictated by the (R) or (S) configuration, determines how well the ligand fits into the binding pocket of its target. A favorable interaction for one enantiomer may be sterically hindered for the other. Crystallographic studies on the simpler molecule N-[(1S)-1-phenylethyl]benzamide have shown that the chiral center influences the molecule's conformation and how it packs into a crystal lattice, further underscoring the structural consequences of stereoisomerism. nih.gov Therefore, it is highly probable that the biological activity of this compound derivatives is stereospecific, with one enantiomer likely being significantly more active than the other.

Influence of Substituents on the Phenyl Ring of the N-(1-phenylethyl) Moiety

Just as with the benzofuran core, modifying the phenyl ring of the N-(1-phenylethyl) moiety offers another avenue to modulate bioactivity. Substituents can alter the electronic distribution and steric profile of this part of the molecule, influencing its interaction with the target protein.

Evidence from related molecular scaffolds highlights the dramatic effects such substitutions can have. In a series of opioid modulators, small changes to the N-phenethyl group were found to have a "tail wags dog" effect on the molecule's function. nih.gov The addition of a nitro group to the phenyl ring of N-phenethylnorhydromorphone produced a potent mu-opioid receptor (MOR) agonist when placed at the para-position. However, simply moving the nitro group to the meta-position resulted in a more than 10-fold drop in MOR binding affinity and converted the molecule into a MOR antagonist. nih.gov

This principle extends to other biological activities. In a study of 5-chlorobenzofuran-2-carboxamides with anticancer properties, the parent compound contained an N-phenethyl carboxamide. The activity of this compound was significantly enhanced by the addition of a morpholinyl substituent at the para-position of the N-phenethyl ring. nih.gov These examples strongly suggest that the phenyl ring of the N-(1-phenylethyl) group in the title compound is a sensitive region for modification. The introduction of electron-donating or electron-withdrawing groups, or bulky substituents, at the ortho-, meta-, or para-positions could profoundly alter the compound's potency, selectivity, and functional activity.

Table 2: Examples of Phenyl Ring Substitution Effects in Related Analogues

| Parent Scaffold | Phenyl Ring Substituent (Position) | Observed Change in Biological Activity |

|---|---|---|

| N-phenethylnorhydromorphone | Nitro (-NO₂) (para) | Potent MOR agonist. nih.gov |

| N-phenethylnorhydromorphone | Nitro (-NO₂) (meta) | Becomes a MOR antagonist. nih.gov |

Modifications of the Amide Linker and Their Consequences for Bioactivity

The amide bond (-CO-NH-) is a cornerstone of many biologically active molecules, providing structural rigidity and hydrogen bonding capabilities. However, it can also be a liability, as it is susceptible to hydrolysis by metabolic enzymes (proteases and amidases), which can lead to poor pharmacokinetic profiles. nih.gov Consequently, replacing the amide linker with a bioisostere—a different functional group with similar physicochemical properties—is a common strategy in drug design to improve metabolic stability. drughunter.comcambridgemedchemconsulting.com

Several bioisosteres for the amide bond have been successfully employed in various drug discovery programs:

1,2,3-Triazoles: These five-membered heterocyclic rings are popular amide replacements. They are metabolically robust and can mimic the hydrogen bonding and dipole moment of an amide bond. In the development of dopamine (B1211576) D4 receptor ligands, replacing a metabolically vulnerable amide linker with a 1,2,3-triazole resulted in analogues with greatly improved metabolic stability while maintaining high receptor affinity and selectivity. chemrxiv.org

Oxadiazoles (B1248032): Like triazoles, oxadiazoles are stable heterocyclic rings used as amide surrogates. They can mimic the planarity and dipole moment of the amide group and have been used to create metabolically stable inhibitors of enzymes like DPP-4. nih.gov

E-Alkenes: The trans- (or E-) double bond can act as a rigid, non-hydrolyzable replacement for the amide bond. In one example, replacing an amide with an E-alkene in a series of antibacterial compounds led to a significant improvement in activity against Staphylococcus aureus. nih.gov

While specific examples of amide linker modification for this compound are not prominent in the literature, these established strategies suggest that replacing its amide bond with a suitable bioisostere could be a viable approach to enhance in vivo stability and potentially modulate bioactivity.

Comparative SAR Analysis with Related Benzofuran-2-carboxamide (B1298429) Analogues

Comparing the SAR of this compound with that of its analogues provides valuable insights into the role of the N-substituent. The size, shape, and chemical nature of the group attached to the amide nitrogen are often pivotal for target recognition.

One study on 5-chlorobenzofuran-2-carboxamides directly highlighted the importance of the N-substituent, noting that the presence of an N-phenethyl carboxamide group significantly enhances antiproliferative activity. nih.gov This suggests that a hydrophobic, aromatic group of a certain size is beneficial for this particular target.

Replacing the N-(1-phenylethyl) group with a simple N-phenyl group has been explored for different applications. A series of N-phenylbenzofuran-2-carboxamides were investigated as modulators of amyloid-beta (Aβ42) aggregation, a key process in Alzheimer's disease. researchgate.net In this series, SAR focused on substitutions on the N-phenyl ring, where a methoxyphenol group led to inhibition of aggregation, while a methoxyphenyl group accelerated it. researchgate.net

Further complexity can be introduced by adding more substituents to the amide nitrogen. For instance, N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides were synthesized as sigma receptor ligands. nih.gov The addition of the basic N-(3-(piperidin-1-yl)propyl) group alongside the N-phenyl group was crucial for achieving high affinity at the sigma-1 receptor. This demonstrates that introducing basic nitrogen atoms and extending the linker can completely redirect the biological activity towards different targets.

These comparisons underscore that the N-(1-phenylethyl) moiety is not merely a passive structural element. Its specific size, chirality, and aromatic character are key features that define the compound's biological profile, and changing this group to other N-aryl, N-alkyl, or N,N-disubstituted groups can lead to vastly different activities and therapeutic applications.

Biological Activities and Mechanistic Investigations of N 1 Phenylethyl 1 Benzofuran 2 Carboxamide in Preclinical Models

Target Identification and Molecular Engagement Studies

Investigations into the molecular targets of the benzofuran-2-carboxamide (B1298429) scaffold have identified interactions with various enzymes and receptors, suggesting that compounds like N-(1-phenylethyl)-1-benzofuran-2-carboxamide could potentially exhibit a range of pharmacological effects.

Enzyme Inhibition and Activation Assays

Specific enzyme inhibition or activation data for this compound are not detailed in the available literature. However, studies on related structures highlight the potential for this chemical class to interact with enzymatic targets. For example, substituted 1-[(benzofuran-2-yl)-phenylmethyl]-imidazoles have been identified as potent inhibitors of aromatase, with some analogues showing IC50 values below 10 nM in in vitro assays using human placental enzymes nih.gov. Another study on different heterocyclic scaffolds, including furan-2-carboxamide hybrids, has explored their potential as VEGFR-2 inhibitors mdpi.com. While these compounds are structurally distinct from this compound, these findings indicate that the benzofuran (B130515) core can be a key element in the design of enzyme inhibitors.

Receptor Binding and Signaling Pathway Modulation

There is no specific information regarding the receptor binding profile or signaling pathway modulation of this compound. However, research on structurally related benzofuran-2-carboxamides has shown significant activity at sigma receptors. A series of 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides demonstrated high affinity for the sigma-1 receptor, with Ki values in the nanomolar range. nih.govnih.gov These compounds were found to be selective for the sigma-1 receptor over the sigma-2 subtype nih.govnih.gov.

Sigma-1 receptors are intracellular chaperones that can modulate various signaling pathways, including those involving dopamine (B1211576), NMDA, and opioid receptors. nih.gov The affinity of benzofuran-2-carboxamide derivatives for these receptors suggests a potential mechanism for modulating neuronal function.

Table 1: Sigma Receptor Binding Affinities of Selected 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides. Data extracted from a study on related compounds to provide context. nih.gov

Protein-Ligand Interaction Analysis (e.g., Surface Plasmon Resonance)

Direct protein-ligand interaction analyses, such as Surface Plasmon Resonance (SPR), for this compound have not been reported. Molecular docking studies on other N-phenylbenzofuran-2-carboxamide derivatives suggest that these compounds can interact with the N-terminal region of Aβ42 fibrils, involving residues such as His13, Lys16, Val18, and Ala21. nih.gov The orientation of the bicyclic benzofuran ring appears to be a key factor in these interactions nih.govresearchgate.net. These computational insights suggest that the benzofuran-2-carboxamide scaffold can engage in specific binding events with protein targets.

In Vitro Biological Efficacy Assessments in Cell-Based Systems

While cell-based assay data for this compound is not available, studies on related compounds provide evidence of their biological effects in cellular models.

Cellular Phenotypic Screening

Phenotypic screening of a library of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives revealed several compounds with protective effects against N-methyl-D-aspartic acid (NMDA)-induced excitotoxicity in primary cultured rat cortical neurons. nih.govresearchgate.net In a primary screening, compounds that resulted in 75% or more cell viability at a concentration of 100 μM were selected for further evaluation. nih.gov This approach allowed for the identification of derivatives with significant neuroprotective phenotypes. For instance, compound 1f (with a -CH3 substitution) showed potent neuroprotection comparable to memantine (B1676192) at a 30 μM concentration. nih.govresearchgate.net

Mechanistic Studies on Cellular Responses

Further mechanistic studies on the active compounds from phenotypic screens have provided insights into their cellular effects. A number of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were found to attenuate NMDA-induced generation of reactive oxygen species (ROS) in cultured neurons. nih.gov Specifically, compound 1j (with an -OH substitution) was the most potent inhibitor of NMDA-induced ROS production. nih.gov This suggests that the neuroprotective effects of these compounds may be mediated, at least in part, by their antioxidant properties and their ability to counteract oxidative stress.

Additionally, some N-phenylbenzofuran-2-carboxamide derivatives have been shown to modulate the aggregation of amyloid-beta (Aβ42) peptide, a key pathological hallmark of Alzheimer's disease. Depending on the substitution pattern, these compounds could either inhibit or promote Aβ42 fibrillogenesis. nih.govresearchgate.net Certain derivatives also demonstrated the ability to protect mouse hippocampal neuronal HT22 cells from Aβ42-induced cytotoxicity. nih.gov

Table 2: Summary of Cellular Responses to Structurally Related Benzofuran-2-carboxamide Derivatives in Preclinical Models. nih.govnih.gov

In Vivo Efficacy Studies in Preclinical Animal Disease Models

Comprehensive in vivo efficacy studies for this compound have not been reported in the public domain. While related benzofuran derivatives have been assessed in animal models for conditions such as Alzheimer's disease and cancer, this specific data is not available for the title compound. nih.govnih.gov

Pharmacodynamic Marker Evaluation

There is no available information detailing the evaluation of pharmacodynamic markers for this compound in preclinical models. Such studies would be essential to understand the dose-response relationship and the biochemical and physiological effects of the compound in a living organism.

Biomarker Identification and Validation

The identification and validation of biomarkers responsive to treatment with this compound have not been described in the literature. Biomarker studies are crucial for monitoring therapeutic response and understanding the compound's engagement with its biological target in a clinical or preclinical setting.

Elucidation of Molecular Mechanism of Action

The precise molecular mechanism of action for this compound is not well-established. Research on analogous compounds suggests that the biological effects of benzofuran-2-carboxamides can be diverse. For example, some derivatives have been shown to modulate the aggregation of amyloid-beta peptides, act as acetylcholinesterase inhibitors, or function as ligands for sigma receptors. nih.govresearchgate.netnih.gov Other related compounds have been investigated as inhibitors of the CCL20/CCR6 axis or lymphoid tyrosine phosphatase (LYP), indicating potential immunomodulatory or anticancer activities. nih.govnih.gov

Identification of Downstream Signaling Cascades

Specific downstream signaling cascades affected by this compound have not been identified. Mechanistic studies on related compounds have implicated pathways such as those involved in T-cell receptor signaling, but direct evidence for the title compound is lacking. nih.gov

Stereospecificity in Biological Recognition and Activity

The N-(1-phenylethyl) moiety of the compound contains a chiral center, suggesting that its enantiomers could exhibit different biological activities. Stereospecificity is a known factor in the activity of other complex benzofuran-containing molecules. For instance, studies on enantiopure benzofuran-2-carboxamides of 1-aryltetrahydro-β-carbolines have demonstrated that biological activity, such as antimalarial efficacy, can be dependent on the stereochemistry of the molecule. uga.edu However, specific investigations into the stereospecificity of this compound have not been reported. The use of chiral auxiliaries like (R)-1-phenylethylamine in the synthesis of other molecules underscores the importance of stereochemistry in biological activity. mdpi.com

Advanced Methodologies and Analytical Techniques in N 1 Phenylethyl 1 Benzofuran 2 Carboxamide Research

Integration of High-Throughput Screening (HTS) in Derivative Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of chemical compounds for their biological activity against a specific target. stanford.edunuvisan.com In the context of N-(1-phenylethyl)-1-benzofuran-2-carboxamide research, HTS is instrumental in identifying novel derivatives with desired therapeutic properties from extensive compound libraries. nuvisan.com

The process involves the miniaturization and automation of bioassays, often in 384- or 1536-well microplate formats. sbpdiscovery.orgstanford.edu For instance, in the discovery of novel inhibitors based on a benzofuran (B130515) scaffold, an HTS campaign might screen a library of millions of compounds. nih.gov Such campaigns utilize highly automated systems that handle liquid dispensing, plate transport, incubation, and data reading, ensuring efficiency and reproducibility. sbpdiscovery.org

Research Findings: A typical HTS workflow for discovering novel benzofuran carboxamide derivatives involves several key stages. Initially, a robust and sensitive assay is developed and optimized for a high-throughput format. This could be a biochemical assay, such as a time-resolved fluorescence energy transfer (TR-FRET) assay to measure enzyme inhibition, or a cell-based phenotypic assay. nuvisan.comnih.gov Following the primary screen of a large, diverse compound library, "hit" compounds that show activity are identified. nih.gov These initial hits undergo confirmation and validation studies, often involving dose-response curves to determine their potency (e.g., IC50 values). Subsequent secondary assays are then employed to filter out false positives and further characterize the validated hits, which then serve as starting points for medicinal chemistry optimization. nuvisan.com

| Phase | Objective | Key Activities | Typical Technology Used |

| Assay Development | Create a robust, miniaturized, and automated assay. | Target validation, reagent optimization, signal-to-background optimization. | Plate readers (fluorescence, luminescence, absorbance), acoustic liquid handlers. sbpdiscovery.org |

| Primary Screen | Screen a large compound library to identify initial "hits". | Single-concentration screening of thousands to millions of compounds. nuvisan.com | Fully integrated robotic systems, bulk reagent dispensers, automated incubators. sbpdiscovery.org |

| Hit Confirmation | Validate the activity of initial hits and eliminate false positives. | Re-testing of hits, often from fresh compound stock. | Acoustic liquid handlers for precise, low-volume dispensing (e.g., Labcyte Echo). sbpdiscovery.org |

| Dose-Response Analysis | Determine the potency of confirmed hits. | Generating multi-point concentration curves to calculate IC50 or EC50 values. | Automated liquid handlers and plate readers. |

| Hit-to-Lead | Prioritize hits and begin chemical optimization. | Secondary assays, structure-activity relationship (SAR) studies, initial ADMET profiling. nih.gov | Various biophysical and cellular assay platforms. |

Metabolomics and Proteomics Approaches for Mechanistic Insights

Metabolomics and proteomics are powerful "omics" technologies that provide a global snapshot of the metabolites and proteins within a biological system, respectively. nih.gov These approaches are invaluable for understanding the mechanism of action, identifying biomarkers, and assessing the metabolic fate of compounds like this compound.

Metabolomics involves the comprehensive analysis of all small-molecule metabolites. In the study of benzofuran derivatives, metabolomics can be applied to in vitro systems, such as human or rat hepatocytes, to identify the products of metabolism. nih.gov This helps in understanding how the compound is processed, identifying potentially active or toxic metabolites, and elucidating metabolic pathways. nih.govresearchgate.net For example, studies on related benzofuran compounds have identified metabolites formed through processes like N-demethylation. nih.gov

Proteomics focuses on the large-scale study of proteins, including their expression levels, modifications, and interactions. When cells or tissues are treated with a benzofuran carboxamide derivative, proteomics can reveal which protein expression levels are altered. This can help identify the primary molecular target of the compound or uncover off-target effects and downstream signaling pathways, providing deep mechanistic insights. nih.gov

| Omics Approach | Primary Focus | Application in Benzofuran Research | Key Technologies |

| Metabolomics | Small molecules (metabolites) | Identifying metabolic pathways, characterizing drug metabolites, biomarker discovery. nih.govnih.gov | Mass Spectrometry (LC-MS, GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. nih.gov |

| Proteomics | Proteins | Target identification and validation, mechanism of action studies, off-target effect analysis, biomarker discovery. nih.gov | Mass Spectrometry (LC-MS/MS), 2D-Gel Electrophoresis, Protein Microarrays. |

Microfluidics and Miniaturization in Assay Development

Microfluidics is the science and technology of processing and manipulating extremely small volumes of fluids using channels with dimensions of tens to hundreds of micrometers. nih.gov This technology offers significant advantages for assay development in drug discovery research, including for the study of this compound. nih.gov

The miniaturization of assays into microfluidic "lab-on-a-chip" platforms leads to a drastic reduction in the consumption of expensive reagents and valuable compounds. nih.gov It also enables higher throughput and automation. Furthermore, microfluidic devices allow for precise control over the cellular microenvironment, including the ability to generate stable and complex chemical gradients, which is difficult to achieve with conventional assays. nih.gov This capability is particularly useful for studying cellular processes like chemotaxis in response to a test compound. nih.gov The integration of microfluidics can accelerate various stages of drug development, from target screening and lead optimization to preclinical evaluation. nih.gov

| Parameter | Conventional Assays (e.g., 96-well plate) | Microfluidic Assays |

| Reagent Volume | Microliters (µL) to Milliliters (mL) | Nanoliters (nL) to Picoliters (pL) nih.gov |

| Throughput | Moderate to High | High to Ultra-High nih.gov |

| Cost per Assay | Higher | Lower due to reduced reagent use nih.gov |

| Control of Microenvironment | Limited | Precise and dynamic control nih.gov |

| Integration | Limited | High potential for integrated systems nih.gov |

Advanced Chromatographic Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis in Research

Advanced chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its derivatives in complex mixtures, such as reaction products, biological samples, and pharmaceutical formulations. uomustansiriyah.edu.iq The coupling of liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS) provides unparalleled sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing a wide range of compounds, including those that are non-volatile or thermally unstable. researchgate.net In the analysis of benzofuran derivatives, LC-MS is used to monitor reaction progress, purify products, and identify metabolites in biological fluids. researchgate.netnih.gov For example, an LC-MS/MS method was developed to determine a benzofuran-containing compound and its active metabolite in rat plasma, demonstrating good linearity over a wide concentration range. researchgate.net The method often involves separation on a C18 column followed by detection using tandem mass spectrometry, which provides structural information based on fragmentation patterns. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the analysis of volatile and thermally stable compounds. It is particularly useful for separating and identifying isomers of benzofuran derivatives that may be difficult to distinguish by other methods. nih.gov Research has shown that GC coupled with multiple-stage mass spectrometry (GC/MSn) can unambiguously identify and differentiate regioisomers of benzoylbenzofurans directly from crude reaction mixtures. nih.gov Specific fragmentation patterns observed during collision-induced dissociation (CID) experiments allow for the clear distinction between isomers, such as 3-aroylbenzofurans from their 4- and 6-regioisomers. nih.gov

| Technique | Principle of Separation | Typical Application in Benzofuran Research | Example Finding |

| LC-MS/MS | Partitioning between a liquid mobile phase and a solid stationary phase. | Pharmacokinetic studies, metabolite identification, purity analysis of non-volatile compounds. researchgate.net | A method for a brominated benzofuran derivative achieved a lower limit of quantitation of 5 ng/mL in rat plasma. researchgate.net |

| GC-MSn | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Isomer differentiation, analysis of volatile impurities, characterization of crude reaction mixtures. nih.gov | MSn experiments on molecular ions yielded specific fragments allowing for the distinction of 3-benzoyl isomers from 4- and 6-benzoyl regioisomers. nih.gov |

Future Directions and Emerging Research Avenues for N 1 Phenylethyl 1 Benzofuran 2 Carboxamide

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of benzofuran-2-carboxamide (B1298429) derivatives has traditionally relied on multi-step processes that can be inefficient and environmentally burdensome. Future research must prioritize the development of novel and sustainable synthetic routes that offer higher efficiency, modularity, and adherence to the principles of green chemistry.

A promising direction involves the strategic use of C–H functionalization. nih.gov A recently developed modular route enables access to a wide range of elaborate benzofuran-2-carboxamides through a sequence of 8-aminoquinoline (B160924) directed C–H arylation followed by transamidation. mdpi.com This method allows for the efficient installation of diverse aryl and heteroaryl substituents at the C3 position of the benzofuran (B130515) scaffold. nih.gov Importantly, this approach has been optimized to use greener solvents, such as cyclopentyl methyl ether (CPME), as viable alternatives to less desirable solvents like toluene. chemrxiv.org

Exploration of Untapped Pharmacological Targets for Benzofuran-2-carboxamides

The benzofuran-2-carboxamide scaffold has demonstrated activity against a diverse set of biological targets, suggesting a rich polypharmacological potential that remains largely untapped. While significant research has focused on anticancer applications, the broad biological profile of these compounds invites exploration into new therapeutic areas. rsc.orgnih.gov

Derivatives of the benzofuran core have shown potent and selective inhibition of various enzymes and receptors implicated in a range of diseases. mdpi.comnih.govnih.gov The exploration of these and other targets for N-(1-phenylethyl)-1-benzofuran-2-carboxamide analogues could unveil novel therapeutic applications.

| Target Class | Specific Target(s) | Therapeutic Area | Key Findings |

| Enzyme Inhibitors | SIRT2 mdpi.com | Cancer, Neurodegeneration | Benzofuran derivatives display potent and selective inhibitory activity against SIRT2. mdpi.com |

| PI3K / VEGFR2 nih.govresearchgate.net | Cancer | Hybrid benzofuran compounds show dual inhibitory effects against key cancer signaling kinases. nih.govresearchgate.net | |

| Lysine-specific demethylase 1 (LSD1) nih.gov | Cancer | Novel benzofuran derivatives were designed as potent LSD1 inhibitors with in vivo antitumor efficacy. nih.gov | |

| Receptor Modulators | Cannabinoid Receptor 2 (CB2) nih.govnih.gov | Neuroinflammation, Alzheimer's Disease | Compounds act as potent CB2 ligands, demonstrating immunomodulatory and neuroprotective effects. nih.gov |

| NMDA Receptor nih.govresearchgate.net | Neurodegeneration | Derivatives provide protection against NMDA-induced excitotoxic neuronal cell damage. nih.govresearchgate.net | |

| Other | Amyloid Beta (Aβ42) Aggregation nih.gov | Alzheimer's Disease | Certain derivatives can modulate the aggregation of Aβ peptides, a hallmark of Alzheimer's disease. nih.gov |

| NF-κB Pathway | Inflammation, Cancer | The scaffold has been evaluated for its ability to inhibit NF-κB transcriptional activity. |

Future research should systematically screen this compound and its rationally designed analogues against a broader panel of targets. Given the established antioxidant and anti-inflammatory properties of the benzofuran class, exploring targets related to metabolic disorders, autoimmune diseases, and other inflammation-driven conditions is a logical next step. scienceopen.com Furthermore, the reported antibacterial and antiviral activities suggest that a deeper investigation into infectious disease targets is warranted. rsc.org

Rational Design and Optimization of Novel Analogues